

(4-Aminopyridin-3-yl)methanol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminopyridin-3-yl)methanol

Cat. No.: B111802

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminopyridin-3-yl)methanol, a substituted aminopyridine, is a compound of interest in pharmaceutical research.^{[1][2]} Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its development as a potential therapeutic agent. This technical guide provides an overview of the available data and outlines detailed experimental protocols for determining these critical parameters. While extensive quantitative data for **(4-Aminopyridin-3-yl)methanol** is not widely published, this document serves as a comprehensive resource for researchers to generate and interpret essential solubility and stability data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **(4-Aminopyridin-3-yl)methanol** is presented below.

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₂ O	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	115-120 °C	[3]
Water Solubility	Slightly soluble	[2]
Storage Conditions	Room temperature, protected from light	[4][5]

Solubility Data

Currently, only qualitative solubility data for **(4-Aminopyridin-3-yl)methanol** in water is publicly available.[2] To facilitate further research and formulation development, the following tables are presented as templates for organizing experimentally determined solubility data.

Table 1: Qualitative Solubility of **(4-Aminopyridin-3-yl)methanol**

Solvent	Solubility
Water	Slightly soluble[2]
Ethanol	Data not available
Methanol	Data not available
Dimethyl Sulfoxide (DMSO)	Data not available
Acetone	Data not available

Table 2: Quantitative Solubility of **(4-Aminopyridin-3-yl)methanol** (Illustrative)

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	[Insert Experimental Data]	[Insert Calculated Data]
0.1 N HCl	25	[Insert Experimental Data]	[Insert Calculated Data]
PBS (pH 7.4)	25	[Insert Experimental Data]	[Insert Calculated Data]
Ethanol	25	[Insert Experimental Data]	[Insert Calculated Data]
Propylene Glycol	25	[Insert Experimental Data]	[Insert Calculated Data]

Stability Data

Specific stability data for **(4-Aminopyridin-3-yl)methanol** is not currently available in the public domain. However, studies on the related compound, 4-aminopyridine, have shown it to be chemically stable in capsule form for up to a year at room temperature when protected from light.[\[5\]](#)[\[6\]](#) To guide the stability assessment of **(4-Aminopyridin-3-yl)methanol**, the following tables are provided as templates for presenting data from forced degradation studies.

Table 3: Stability of **(4-Aminopyridin-3-yl)methanol** under Forced Degradation Conditions (Illustrative)

Stress Condition	Time	Assay (%)	Degradation Products Observed
0.1 N HCl (aq)	24h	[Insert Data]	[Insert Data]
0.1 N NaOH (aq)	24h	[Insert Data]	[Insert Data]
3% H ₂ O ₂ (aq)	24h	[Insert Data]	[Insert Data]
Thermal (80°C)	48h	[Insert Data]	[Insert Data]
Photolytic (ICH Q1B)	24h	[Insert Data]	[Insert Data]

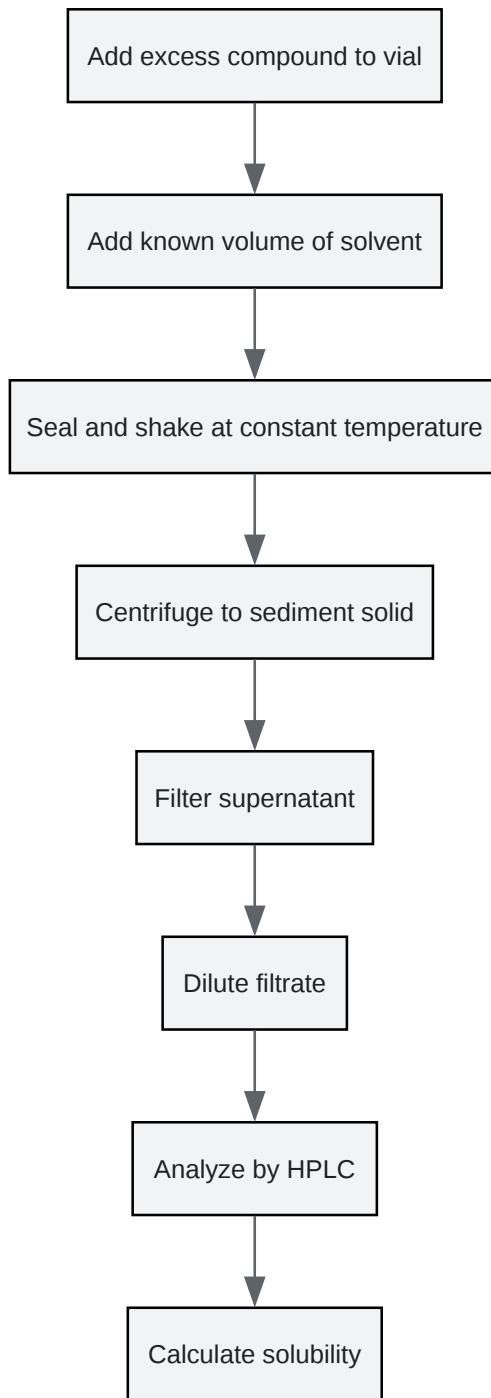
Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the equilibrium solubility of **(4-Aminopyridin-3-yl)methanol** in various solvents.

Materials:


- **(4-Aminopyridin-3-yl)methanol**
- Selected solvents (e.g., water, ethanol, DMSO)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- HPLC system with a suitable detector (e.g., UV)
- Syringe filters (0.45 µm)

Procedure:

- Add an excess amount of **(4-Aminopyridin-3-yl)methanol** to a glass vial.
- Add a known volume of the selected solvent to the vial.
- Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
- Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After shaking, allow the suspension to settle.
- Centrifuge the vial to sediment the undissolved solid.
- Carefully withdraw a sample of the supernatant and filter it using a syringe filter.
- Dilute the filtrate with a suitable solvent.
- Analyze the concentration of **(4-Aminopyridin-3-yl)methanol** in the diluted filtrate using a validated HPLC method.
- Calculate the solubility based on the concentration and dilution factor.

Workflow for Shake-Flask Solubility Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To investigate the degradation pathways of **(4-Aminopyridin-3-yl)methanol** under various stress conditions.

Materials:

- **(4-Aminopyridin-3-yl)methanol**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Environmental chamber for thermal stability
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector
- LC-MS system for identification of degradation products

Procedure:

- Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
- Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified time.
- Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.
- Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in an environmental chamber.

- Photolytic Degradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.
- At appropriate time points, withdraw samples and neutralize them if necessary.
- Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Use the PDA detector to assess peak purity.
- Characterize significant degradation products using LC-MS.

[Click to download full resolution via product page](#)

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of **(4-Aminopyridin-3-yl)methanol**. While specific quantitative data is limited in current literature, the outlined experimental protocols offer a clear path for researchers to generate the

necessary data for advancing the development of this compound. The provided templates for data presentation will aid in the organized reporting of findings, contributing to a more comprehensive understanding of the physicochemical profile of **(4-Aminopyridin-3-yl)methanol** within the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. sefh.es [sefh.es]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. library.dphen1.com [library.dphen1.com]
- 11. ijrpp.com [ijrpp.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- To cite this document: BenchChem. [(4-Aminopyridin-3-yl)methanol: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b111802#4-aminopyridin-3-yl-methanol-solubility-and-stability-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com